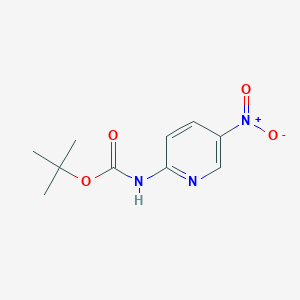

tert-Butyl (5-nitropyridin-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

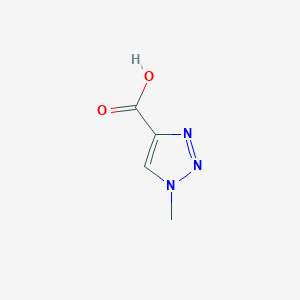

“tert-Butyl (5-nitropyridin-2-yl)carbamate” is a chemical compound . It is also known as a carbamate derivative . The empirical formula of this compound is C12H17N3O4S and it has a molecular weight of 299.35 .

Synthesis Analysis

The synthesis of carbamates, including “tert-Butyl (5-nitropyridin-2-yl)carbamate”, can be achieved through various methods. One common method involves the amination or rearrangement of carbamates . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-nitropyridin-2-yl)carbamate” can be represented by the SMILES string [O-]N+©C)=O)N=C1)=O . This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .Aplicaciones Científicas De Investigación

Synthesis Techniques and Building Blocks

- Microwave-Assisted Synthesis: A novel approach using microwave irradiation for synthesizing tert-Butyl (5-nitropyridin-2-yl)carbamate and similar compounds has been developed. This method results in novel nitrogen-containing scaffolds, indicating its utility in creating diverse molecular structures (Henry, Haupt, & Turner, 2009).

Crystal Structures and Hydrogen Bonds

- Isomorphous Crystal Structures: Research on tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, structurally related to tert-Butyl (5-nitropyridin-2-yl)carbamate, shows molecules linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, involving the same carbonyl group (Baillargeon et al., 2017).

Synthetic Routes and Molecular Structure

- Preparation of Substituted Imidazo[4,5-c]pyridin-2-ones: A synthetic route to 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, protected as alkyl carbamates, highlights the structural versatility and potential applications of these compounds in chemical synthesis (Bakke, Gautun, & Svensen, 2003).

Molecular Interactions and Chemical Properties

- Interplay of Strong and Weak Hydrogen Bonds: Research on tert-butyl carbamate derivatives, closely related to tert-Butyl (5-nitropyridin-2-yl)carbamate, reveals an intricate balance of strong and weak hydrogen bonds, highlighting the importance of molecular interactions in determining the properties of these compounds (Das et al., 2016).

Applications in Magnetic Materials

- Strong Ferromagnetic Exchange Couplings: A study on 2,2'-bipyridin-6-yl tert-butyl nitroxide, related to tert-Butyl (5-nitropyridin-2-yl)carbamate, in copper(II) and nickel(II) complexes revealed strong ferromagnetic exchange couplings, indicating potential applications in the field of magnetic materials (Osanai, Okazawa, Nogami, & Ishida, 2006).

Propiedades

IUPAC Name |

tert-butyl N-(5-nitropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMJKZHSYNQDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453928 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-nitropyridin-2-yl)carbamate | |

CAS RN |

161117-88-0 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

![Furo[2,3-c]pyridine](/img/structure/B168854.png)